4-[[3-[3-(3,6-Dimethylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-3,5-dimethyl-1,2-oxazole
Overview
Description
4-[[3-[3-(3,6-Dimethylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-3,5-dimethyl-1,2-oxazole is a complex organic compound that features a unique combination of pyrazole, pyrazine, and oxazole rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[3-(3,6-Dimethylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-3,5-dimethyl-1,2-oxazole can be achieved through multi-step organic synthesis. One common approach involves the formation of the pyrazole ring through the reaction of a hydrazine derivative with a 1,3-diketone. The pyrazine ring can be synthesized via cyclization reactions involving appropriate precursors such as 2,3-diaminopyridine and α,β-unsaturated carbonyl compounds. The final step involves the formation of the oxazole ring through cyclization reactions involving α-haloketones and amides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis would be a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[[3-[3-(3,6-Dimethylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-3,5-dimethyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the heterocyclic rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4-[[3-[3-(3,6-Dimethylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s heterocyclic rings allow it to form stable complexes with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Shares the pyrazole ring but lacks the additional heterocyclic structures.
3,6-Dimethylpyrazine: Contains the pyrazine ring but does not have the pyrazole or oxazole rings.
1,2-Oxazole: Features the oxazole ring but lacks the pyrazole and pyrazine rings
Uniqueness
4-[[3-[3-(3,6-Dimethylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-3,5-dimethyl-1,2-oxazole is unique due to its combination of three different heterocyclic rings. This structural complexity provides it with a diverse range of chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[[3-[3-(3,6-dimethylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-3,5-dimethyl-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-13-11-22-15(3)21(23-13)18-7-5-6-17(10-18)20-8-9-26(24-20)12-19-14(2)25-27-16(19)4/h5-11H,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGKELXSFCPTER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C2=CC=CC(=C2)C3=NN(C=C3)CC4=C(ON=C4C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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